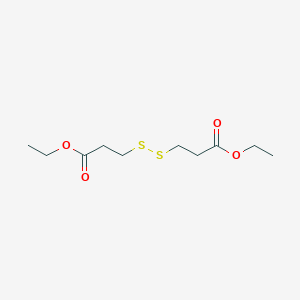
Diethyl 3,3'-dithiodipropionate
Description
Diethyl 3,3'-dithiodipropionate (DEDTP) is an ester derivative of 3,3'-dithiodipropionic acid (DTDP), characterized by two ethyl ester groups and a central disulfide (-S-S-) bond. These compounds share a common DTDP backbone but differ in ester substituents, leading to variations in physicochemical properties, reactivity, and applications.
Properties
CAS No. |
1609-40-1 |
|---|---|
Molecular Formula |
C10H18O4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)disulfanyl]propanoate |
InChI |
InChI=1S/C10H18O4S2/c1-3-13-9(11)5-7-15-16-8-6-10(12)14-4-2/h3-8H2,1-2H3 |
InChI Key |
DHWICUSCZFUOKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSSCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCSSCCC(=O)OCC |
Other CAS No. |
1609-40-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Dimethyl 3,3'-Dithiodipropionate (CAS 15441-06-2)
- Molecular Formula : C₈H₁₄O₄S₂
- Molecular Weight : 238.32 g/mol
- Key Features: Methyl ester groups confer higher polarity compared to ethyl or phenyl derivatives. It is a white solid used extensively as a precursor for cross-linkers like 3,3′-dithiobis(propionyl hydrazine) (DTPH) via hydrazinolysis .
- Applications : Polymer synthesis (e.g., dynamic covalent hydrogels) and proteomic studies .
Diphenyl 3,3'-Dithiodipropionate (CAS 2376483-56-4)
- Molecular Formula : C₁₈H₁₈O₄S₂
- Molecular Weight : 370.46 g/mol
- Key Features: Phenyl esters reduce polarity, resulting in a yellow solid. The bulky aromatic groups enhance stability in organic solvents, making it suitable for porphyrin-gold nanoparticle conjugates .
- Synthesis: Reacting 3,3'-dithiodipropionyl dichloride with phenol in chloroform .
Di(N-succinimidyl) 3,3'-Dithiodipropionate
- Molecular Formula : C₁₄H₁₆N₂O₈S₂
- Molecular Weight : 404.41 g/mol
- Key Features : Succinimidyl esters are amine-reactive, enabling bioconjugation (e.g., protein cross-linking). The disulfide bond allows reversible linkages under reducing conditions .
Thiodipropionate Esters (Single Sulfur)
- Example : Dibutyl 3,3'-thiodipropionate (CAS 6975-31-1)
- Molecular Formula : C₁₄H₂₆O₄S
- Molecular Weight : 290.42 g/mol
- Key Features : The thioether (-S-) bond (vs. disulfide) confers redox stability, making these compounds effective antioxidants in plastics and lubricants .
Reactivity and Functional Differences
Disulfide vs. Thioether :
- Dithiodipropionates (e.g., DEDTP, dimethyl ester) undergo reductive cleavage of the -S-S- bond to form thiols (e.g., 3-mercaptopropionic acid), enabling applications in stimuli-responsive materials and drug delivery .
- Thiodipropionates (single sulfur) lack this redox sensitivity, making them suitable for long-term stabilization .
Ester Hydrolysis :
- Dimethyl and diethyl esters are more prone to hydrolysis than bulky esters (e.g., diphenyl) due to steric hindrance in the latter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


